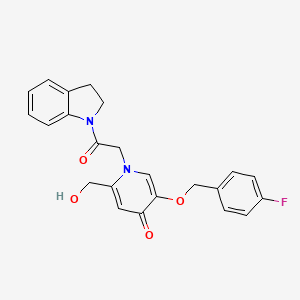

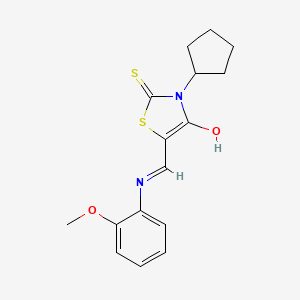

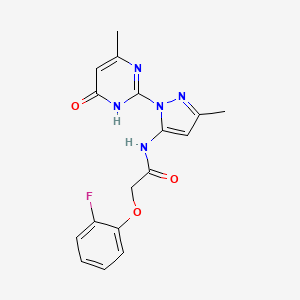

![molecular formula C19H20N4O2S B2556278 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 1903780-04-0](/img/structure/B2556278.png)

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a key component of nucleic acids . Pyrimidine derivatives have been found to exhibit various biological activities .

Chemical Reactions Analysis

The compound has been studied as part of a systematic structure modification effort to identify full antagonists of the androgen receptor. Modifications to reduce metabolism mediated by aldehyde oxidase (AO) have been explored.

Physical And Chemical Properties Analysis

The compound is a colorless crystal . Its molecular weight is 302.338.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds derived from similar chemical frameworks involves complex reactions that yield a range of biologically active molecules. These compounds have been synthesized to investigate their potential as anti-inflammatory, analgesic, and COX-2 inhibitory agents. For instance, studies have shown that certain synthesized derivatives exhibit significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Antibacterial Activities

Research into the synthesis of tetrahydropyrimidine and thienopyrimidine derivatives under various conditions has shown that these compounds possess promising antitumor and antibacterial properties. The modifications in the chemical structure of these derivatives significantly influence their biological activities, offering a foundation for the development of new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Anti-angiogenic and DNA Cleavage Activities

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. The studies demonstrate that these compounds effectively block the formation of blood vessels in vivo and exhibit differential DNA binding/cleavage capabilities, highlighting their potential as anticancer agents (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Mechanism of Action

Target of Action

Pyrimidine derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-hiv effects .

Mode of Action

Without specific information, it’s hard to determine the exact mode of action of “N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide”. Many pyrimidine derivatives work by interacting with enzymes or receptors in the body, leading to changes in cellular function .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways depending on their specific targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, a related compound, a ureido-pyrimidone based aspartic acid derivative, exhibited pH-responsive self-assembling behavior in an aqueous solution .

properties

IUPAC Name |

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-10-17(24)22-19(20-12)23-8-6-14(7-9-23)21-18(25)16-11-13-4-2-3-5-15(13)26-16/h2-5,10-11,14H,6-9H2,1H3,(H,21,25)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLHZMLLJNKDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

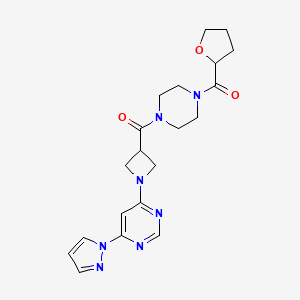

![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)

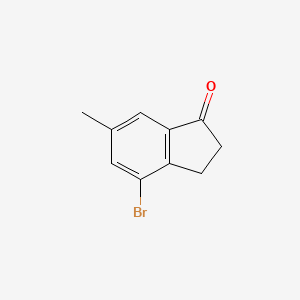

![Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)

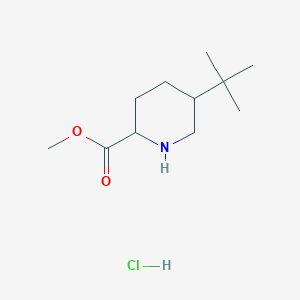

![1-(3,4-Dichlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2556209.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2556213.png)

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)